molecular formula C14H16F9NO5 B12334416 N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-trans-L-hydroxyproline

N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-trans-L-hydroxyproline

Cat. No.: B12334416
M. Wt: 449.27 g/mol
InChI Key: KYGSISBKGQZEFR-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-trans-L-hydroxyproline is a derivative of proline, an amino acid commonly found in proteins. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a popular protecting group in peptide synthesis because it can be easily removed under mild conditions, making it ideal for solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-trans-L-hydroxyproline typically involves the reaction of free amino acids with 9-fluorenylmethylchloroformate. This reaction leads to the formation of Fmoc-protected amino acids . The reaction conditions often include the use of a base such as sodium bicarbonate in an aqueous dioxane solution .

Industrial Production Methods

In industrial settings, the production of Fmoc-protected amino acids can be scaled up by optimizing reaction conditions to ensure high yield and purity. This often involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents efficiently.

Chemical Reactions Analysis

Types of Reactions

N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-trans-L-hydroxyproline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-trans-L-hydroxyproline is unique in its ability to provide both protection and stability during peptide synthesis. Similar compounds include:

These compounds share the common feature of using the Fmoc group for protection but differ in their specific applications and chemical properties.

Properties

Molecular Formula

C14H16F9NO5

Molecular Weight

449.27 g/mol

IUPAC Name

(2S,4R)-4-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C14H16F9NO5/c1-10(2,3)29-9(27)24-5-6(4-7(24)8(25)26)28-11(12(15,16)17,13(18,19)20)14(21,22)23/h6-7H,4-5H2,1-3H3,(H,25,26)/t6-,7+/m1/s1

InChI Key

KYGSISBKGQZEFR-RQJHMYQMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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